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Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235 Get Quote

Seviteronel (INO-464) is an orally administered, selective, non-steroidal small molecule that

represents a novel approach in oncology by dually targeting two key pathways in hormone-

dependent cancers: androgen biosynthesis and androgen receptor (AR) signaling. This

technical guide provides an in-depth summary of the early-phase clinical trial results for

Seviteronel, with a focus on its development in castration-resistant prostate cancer (CRPC)

and advanced breast cancer. The content herein is intended for researchers, scientists, and

drug development professionals, presenting quantitative data, detailed experimental protocols,

and visualizations of key pathways and processes.

Mechanism of Action
Seviteronel exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of

CYP17 lyase (cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway

responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone

(DHEA) and androstenedione, respectively. By inhibiting this step, Seviteronel effectively

reduces the production of androgens in the testes and adrenal glands. Secondly, it functions as

a competitive antagonist of the androgen receptor, directly inhibiting the binding of androgens

to the receptor and subsequent downstream signaling that promotes tumor growth. This dual

targeting of both androgen production and AR activity provides a comprehensive blockade of

the androgen signaling axis.
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Caption: Seviteronel's dual mechanism of action.

Early-Phase Clinical Trials in Castration-Resistant
Prostate Cancer (CRPC)
A Phase 1, open-label, dose-escalation study (NCT02361086) was conducted to evaluate the

safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of once-daily Seviteronel in
chemotherapy-naïve men with CRPC.

Experimental Protocol: NCT02361086
Study Design: The trial employed a modified 3+3 dose-escalation design. Seviteronel was

administered orally once daily in 28-day cycles. Cohorts of 3 patients were enrolled at

escalating dose levels. If no dose-limiting toxicities (DLTs) were observed, the next cohort was

enrolled at a higher dose. If one DLT occurred, the cohort was expanded to 6 patients. The

maximum tolerated dose (MTD) was defined as the highest dose level at which fewer than 33%

of patients experienced a DLT.

Patient Population: Eligible patients were chemotherapy-naïve men with metastatic CRPC, with

or without prior treatment with abiraterone acetate or enzalutamide.
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Dose Levels: The study evaluated doses of 600 mg, 750 mg, and 900 mg once daily. A 600 mg

dose with a titration schedule was also assessed.

Endpoints:

Primary: Safety, tolerability, and determination of the MTD.

Secondary: Pharmacokinetics, PSA response (defined by Prostate Cancer Working Group 2

[PCWG2] criteria), and tumor response (assessed by Response Evaluation Criteria in Solid

Tumors [RECIST 1.1]).

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any Grade 3 or greater

adverse event considered possibly, probably, or definitely related to Seviteronel, occurring

within the first 28-day cycle.
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Caption: Workflow of the 3+3 dose-escalation design in the CRPC trial.
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Quantitative Data Summary: CRPC Trial
Patient Characteristics (N=21)

Characteristic Value

Median Age (years) 71

ECOG Performance Status 0/1 8 / 13

Prior Abiraterone 13 (62%)

Prior Enzalutamide 13 (62%)

Prior Abiraterone and Enzalutamide 9 (43%)

Safety and Tolerability

No DLTs were observed at doses up to 750 mg once daily. The most frequently reported

treatment-emergent adverse events were primarily Grade 1-2.

Adverse Event Any Grade (%) Grade 3/4 (%)

Fatigue 71% 5%

Dizziness 52% 0%

Vision Blurred 38% 0%

Dysgeusia 33% 0%

Recommended Phase 2 Dose (RP2D): Based on the overall safety and tolerability profile, 600

mg once daily was selected as the RP2D for future studies in CRPC.

Early-Phase Clinical Trials in Advanced Breast
Cancer
A Phase 1/2, open-label study (CLARITY-01, NCT02580448) was conducted to assess the

safety, tolerability, PK, and preliminary efficacy of Seviteronel in women with estrogen

receptor-positive (ER+) or triple-negative breast cancer (TNBC).
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Experimental Protocol: NCT02580448
Study Design: The Phase 1 portion of the study utilized a de-escalating cohort design to

determine the MTD and RP2D in women. Six-subject cohorts were enrolled at descending

dose levels, starting from a dose determined in the male CRPC study.

Patient Population: Women with locally advanced or metastatic ER+ or TNBC. For the Phase 2

portion, patients with AR-positive (≥10% by IHC) TNBC were included.

Dose Levels: The de-escalating cohorts were 750 mg, 600 mg, and 450 mg once daily.

Endpoints:

Primary: Safety, tolerability, and determination of the MTD.

Secondary: Pharmacokinetics, clinical benefit rate at 16 weeks (CBR16) for TNBC and 24

weeks (CBR24) for ER+ breast cancer, and enumeration of circulating tumor cells (CTCs).

Pharmacodynamic Assessments:

Circulating Tumor Cells (CTCs): CTCs were enumerated using EPIC CTC analysis.

Response Evaluation: Tumor response was assessed according to RECIST 1.1.
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Caption: Dose de-escalation logic in the advanced breast cancer trial.
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Quantitative Data Summary: Breast Cancer Trial (Phase
1)
Patient Enrollment (N=19)

Cancer Type Number of Patients

ER+ 11

TNBC 8

Safety and Tolerability

DLTs were observed at the higher dose levels, leading to the determination of the MTD.

Dose Level DLTs Observed

750 mg QD Grade 3 confusional state with paranoia

600 mg QD Grade 3 mental status change, Grade 3 delirium

450 mg QD None

The most common adverse events were primarily Grade 1/2.

Adverse Event Any Grade (%)

Tremor 42%

Nausea 42%

Vomiting 37%

Fatigue 37%

Efficacy and Recommended Phase 2 Dose (RP2D)

The RP2D for women was established at 450 mg once daily. At this dose, 4 of 7 evaluable

patients achieved a clinical benefit rate at 16 weeks (CBR16). Specifically, 2 TNBC patients
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and 2 ER+ patients achieved CBR16 and CBR24, respectively. No objective tumor responses

were reported in the Phase 1 portion.

Pharmacokinetic Analysis
Pharmacokinetic data for Seviteronel was collected in both the CRPC and breast cancer trials.

A population PK analysis pooling data from 243 patients across four clinical studies was also

conducted.

Methodology:

Sample Collection: Blood samples were collected at various time points, both after the first

dose and at steady-state, to characterize the drug's absorption, distribution, metabolism, and

excretion.

Analytical Method: Seviteronel plasma concentrations were measured using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Analysis: Noncompartmental and population-based approaches were used to model the

pharmacokinetic parameters.

Key Findings:

Seviteronel demonstrates linear pharmacokinetics over a dose range of 50-750 mg,

administered either once or twice daily.

The disposition of Seviteronel is well-described by a model with transit absorption and bi-

phasic first-order elimination.

Prandial status did not have a clinically relevant effect on pharmacokinetic parameters.

While sex and body weight were found to be statistically significant covariates on clearance,

the effect was not deemed clinically meaningful to necessitate a change in the dosing

scheme.

Conclusion
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The early-phase clinical trials of Seviteronel have established its safety profile and determined

the recommended Phase 2 doses for both castration-resistant prostate cancer (600 mg QD)

and advanced breast cancer (450 mg QD). The drug was generally well-tolerated, with most

adverse events being mild to moderate in severity. Preliminary signs of clinical activity,

including PSA reductions in CRPC and clinical benefit in breast cancer, have been observed.

The dual mechanism of inhibiting both androgen synthesis and the androgen receptor makes

Seviteronel a promising agent for the treatment of hormone-driven malignancies. Further

investigation in later-phase trials is warranted to fully elucidate its efficacy.

To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Seviteronel: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612235#early-phase-clinical-trial-results-for-
seviteronel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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